molecular formula C14H11NO4 B185235 m-Toluic acid, 4-nitrophenyl ester CAS No. 36718-84-0

m-Toluic acid, 4-nitrophenyl ester

Cat. No. B185235
CAS RN: 36718-84-0
M. Wt: 257.24 g/mol
InChI Key: CWXGZYLOHXHWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Toluic acid, 4-nitrophenyl ester, also known as p-nitrophenyl methylcarboxylate, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular weight of 223.21 g/mol. This compound is used in various fields of research, including biochemistry, pharmacology, and chemical synthesis. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of m-Toluic acid, 4-nitrophenyl ester.

Mechanism Of Action

M-Toluic acid, 4-nitrophenyl ester is a substrate for various enzymes, and its mechanism of action depends on the specific enzyme it interacts with. For example, in the presence of esterases, the compound is hydrolyzed to p-nitrophenol and methylcarboxylic acid. The rate of hydrolysis can be used to measure the activity of esterases. Similarly, the compound can be used to measure the activity of other enzymes such as lipases and proteases.

Biochemical And Physiological Effects

M-Toluic acid, 4-nitrophenyl ester is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules. However, its hydrolysis products, p-nitrophenol and methylcarboxylic acid, can have toxic effects on biological systems.

Advantages And Limitations For Lab Experiments

M-Toluic acid, 4-nitrophenyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a substrate for various enzymes, making it a useful tool for measuring enzyme activity. However, the compound has some limitations. Its hydrolysis products can interfere with experimental results, and it may not be suitable for use with certain enzymes.

Future Directions

There are several potential future directions for research involving m-Toluic acid, 4-nitrophenyl ester. One area of research could focus on developing new assays for measuring enzyme activity using the compound. Another area of research could focus on identifying new enzymes that can interact with the compound. Additionally, the compound could be used in the synthesis of new compounds with potential pharmaceutical or agrochemical applications.
Conclusion:
M-Toluic acid, 4-nitrophenyl ester is a useful compound for scientific research due to its stability and substrate activity with various enzymes. Its mechanism of action depends on the specific enzyme it interacts with, and it is commonly used in assays to measure enzyme activity. While the compound has some limitations, it has several potential future directions for research.

Synthesis Methods

M-Toluic acid, 4-nitrophenyl ester can be synthesized by reacting p-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction results in the formation of m-Toluic acid, 4-nitrophenyl esterl methylcarboxylate and hydrogen chloride gas. The product can be purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

M-Toluic acid, 4-nitrophenyl ester is commonly used in scientific research as a substrate for various enzymes. It is used to measure the activity of enzymes such as esterases, lipases, and proteases. The compound is also used in high-throughput screening assays to identify potential inhibitors or activators of enzymes. Additionally, m-Toluic acid, 4-nitrophenyl ester is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances.

properties

CAS RN

36718-84-0

Product Name

m-Toluic acid, 4-nitrophenyl ester

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-nitrophenyl) 3-methylbenzoate

InChI

InChI=1S/C14H11NO4/c1-10-3-2-4-11(9-10)14(16)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3

InChI Key

CWXGZYLOHXHWAL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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